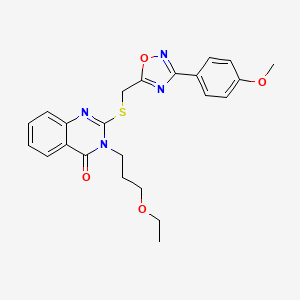

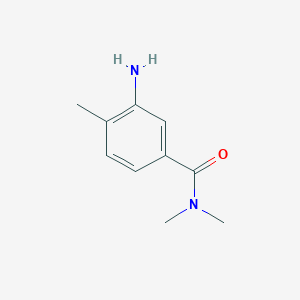

![molecular formula C12H12ClNO2 B2741266 5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 156232-36-9](/img/structure/B2741266.png)

5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Chloro-1H-spiro[indole-3,4’-oxane]-2-one” is a spiro-fused indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of new spiro-fused indoles has been achieved using a flow reactor under ultrasonic irradiation . This one-pot methodology exploits the reactivity of biobased building blocks, including acrylic acids and formamides . A four-step process with a 2–3 min residence time, and no aqueous work-up, creates spiro [indoline-succinimides], spiro [indole-pyrrolo-succinimides] and spiro [indole-pyrido-succinimides] with high overall yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spiro-fused indoles include carbamoylation and imidation reactions under ultrasonic irradiation . These reactions are part of a one-pot methodology that enables the fast synthesis of new spiro-fused indoles .Scientific Research Applications

Synthesis and Chemical Properties

- One Pot Synthesis of Fluorine Containing Diastereoisomeric Compounds: This study outlines the synthesis of diastereoisomeric spiro compounds, focusing on how variations in the configuration at specific atoms impact their properties (Dandia et al., 2000).

- Synthesis of Spiro-indole Derivatives: The reaction of mercaptoacetic acid with specific indole compounds led to the creation of spiro-indole derivatives, an important step in understanding the structural properties of these compounds (Sehgal et al., 1994).

Applications in Detection and Analysis

- Colorimetric Detection of Mercury Ions: A novel spirooxazine derivative demonstrated high sensitivity and selectivity for detecting mercury ions in solutions. This implies the potential of spiro[indole-3,4'-oxane]-2-one derivatives in environmental monitoring and safety applications (Pattaweepaiboon et al., 2020).

Medicinal Chemistry and Pharmacology

- Anticonvulsant Activity: A study on various spiro compounds, including those related to 5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one, demonstrated significant anticonvulsant activity, indicating a potential role in developing new antiepileptic drugs (Rajopadhye & Popp, 1988).

Material Science and Corrosion Inhibition

- Green Corrosion Inhibitors: Research on spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives demonstrated their effectiveness as corrosion inhibitors, which could be relevant for the development of environmentally friendly protective coatings in industrial applications (Gupta et al., 2018).

Organic Synthesis and Chemical Reactions

- Cascade Ring Enlargement in Organic Synthesis: The study of spiro[cyclopropane-1,5′-isoxazolidine]s, which are related to the this compound structure, provided new methods for synthesizing indolizine skeletons, contributing to the broader field of organic synthesis (Zorn et al., 1998).

Future Directions

The development of one-flow methodologies with energy-efficient resources that enable fast reactions is of significance to the development of sustainable organic processes . Due to the broad scope of biological activities associated with N-fused indoles, numerous methodologies have been reported for their synthesis . This suggests that there is ongoing interest in the development of new and efficient methodologies for accessing new spiroindolines and spiroindoles .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biologically vital properties .

Biochemical Pathways

Indole derivatives are known to affect multiple pathways, leading to their wide range of biological activities .

Result of Action

A series of 5-chloro-indole-2-carboxylate and pyrrolo [3,4-b]indol-3-one derivatives, which this compound could be a part of, demonstrated potent antiproliferative activities against four human cancer cell lines .

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which 5-Chloro-1H-spiro[indole-3,4’-oxane]-2-one is a part of, play a significant role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Preliminary studies suggest that indole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

5-chlorospiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVIYEFIPRLRNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C3=C(C=CC(=C3)Cl)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

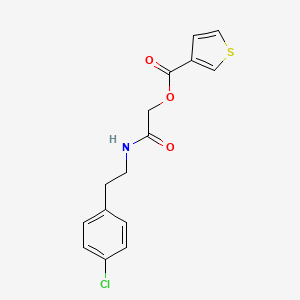

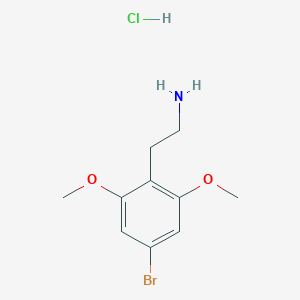

![1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2741186.png)

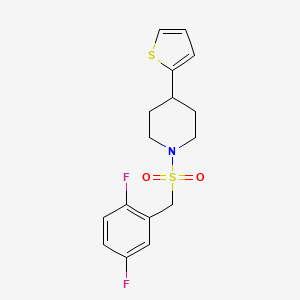

![7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2741189.png)

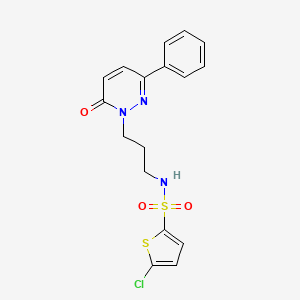

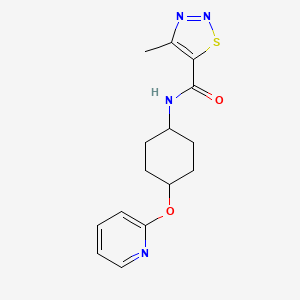

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide](/img/structure/B2741191.png)

![N-butyl-N-methyl-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2741194.png)

![[(Ethylsulfonyl)amino]acetic acid](/img/structure/B2741200.png)

![6-Cyclopropyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2741201.png)

![1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2741205.png)